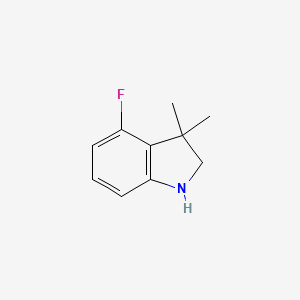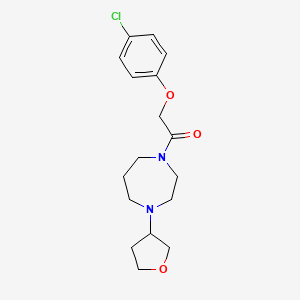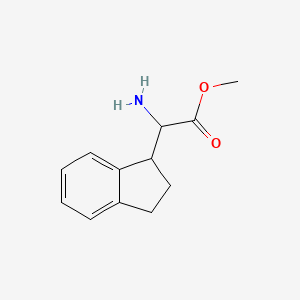
1-(2-Bromo-5-iodophényl)éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of multisubstituted aromatic compounds like triphenylenes and phenanthrenes has been demonstrated using o-bromobenzyl alcohols in a palladium-catalyzed cascade reaction, which suggests that similar methodologies could potentially be applied to synthesize 1-(2-Bromo-5-iodophenyl)ethanol . Additionally, the metabolic formation and synthesis of related compounds with chloro and pyridine substituents have been explored, indicating the versatility of halogenated phenyl ethanol derivatives in drug metabolism studies .
Molecular Structure Analysis
While the molecular structure of 1-(2-Bromo-5-iodophenyl)ethanol is not directly analyzed in the papers, the characterization of similar compounds through various spectroscopic methods such as NMR and HRMS spectrometry provides a foundation for understanding the structural aspects of halogenated aromatic alcohols . Quantum chemical calculations using density functional theory have been employed to study the stability and reactivity of related compounds, which could be relevant for the molecular structure analysis of 1-(2-Bromo-5-iodophenyl)ethanol .
Chemical Reactions Analysis
The chemical reactivity of halogenated phenyl ethanol derivatives has been explored in several contexts. For instance, the resolution of a brominated phenyl ethanol compound by lipase-catalyzed reactions demonstrates the potential for enantioselective synthesis of such molecules . The use of brominated building blocks in organic synthesis, including their reactions with amines and activated methylene compounds, further illustrates the chemical versatility of these substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromo-5-iodophenyl)ethanol can be inferred from studies on related compounds. For example, the protective and radical translocating properties of o-bromo-p-methoxyphenyl ethers suggest that brominated phenyl ethanol derivatives could have interesting reactivity patterns . The toxicologic and dermatologic review of a fragrance material structurally related to aryl alkyl alcohols provides insights into the safety and potential applications of such compounds .
Applications De Recherche Scientifique
Synthèse Organique
L'alcool 2-bromo-5-iodobenzylique est un réactif polyvalent utilisé en synthèse organique . C'est un bloc de construction qui peut être utilisé pour construire des molécules organiques plus complexes.
Recherche en Biochimie
Dans le domaine de la biochimie, ce composé peut être utilisé dans diverses applications de recherche . Il peut être utilisé pour étudier les propriétés des molécules et des systèmes biologiques.
Recherche en Pharmacologie
L'alcool 2-bromo-5-iodobenzylique peut également être utilisé dans la recherche en pharmacologie . Il peut être utilisé pour étudier les effets des médicaments et d'autres substances sur les systèmes biologiques.
Chimie Médicinale
En chimie médicinale, ce composé peut être utilisé dans la conception et la synthèse de nouveaux médicaments . Il peut être utilisé pour créer de nouvelles molécules avec des effets thérapeutiques potentiels.
Étude de la Cinétique des Réactions
Ce composé est également utilisé pour déterminer la cinétique des réactions . Il peut être utilisé pour étudier les vitesses auxquelles les réactions chimiques se produisent.
Recherche sur la Protodéboronation
Dans une étude sur la protodéboronation catalytique des esters boriques de pinacol, l'alcool 2-bromo-5-iodobenzylique a été utilisé . L'étude impliquait une hydrométhylation formelle anti-Markovnikov des alcènes .
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-bromo-5-iodophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWMXRIEUATSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)I)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)
![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2548517.png)
![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)
![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2548522.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)
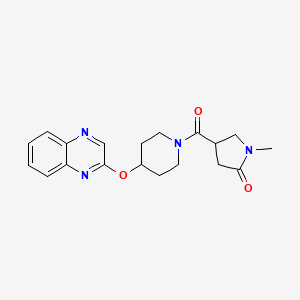
![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)
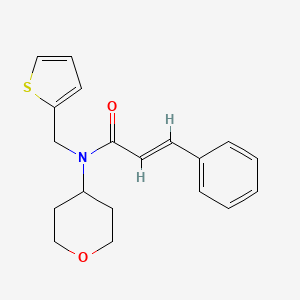

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)
